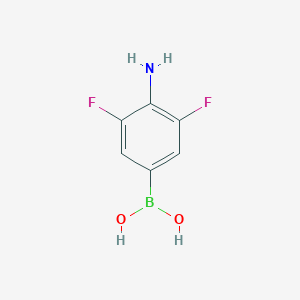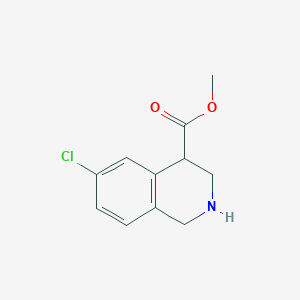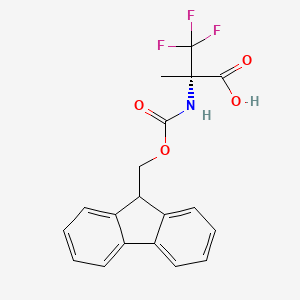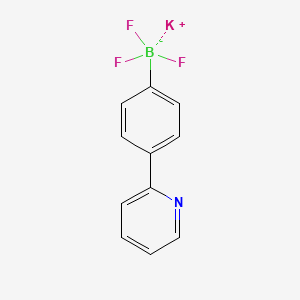![molecular formula C10H12N2O4 B13466928 2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid is an organic compound that features both amino and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid can be achieved through several methods. One common approach involves the reduction of 4-nitrophenylacetic acid. In this method, water, 4-nitrophenylacetic acid, and acetic acid are mixed and heated to 90-95°C. Iron powder is then added in portions and the mixture is refluxed for 2 hours. After cooling to 40-50°C, the mixture is neutralized with sodium carbonate to pH 9, filtered, and further neutralized with acetic acid to pH 4, resulting in the precipitation of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylacetic acid: Similar structure but lacks the additional amino group.
2-Aminophenylacetic acid: Similar structure but with the amino group in a different position.
2-Amino-4-thiazoleacetic acid: Contains a thiazole ring instead of a phenyl ring.
Uniqueness
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid is unique due to the presence of both amino and carboxylic acid groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-amino-2-[4-[amino(carboxy)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C10H12N2O4/c11-7(9(13)14)5-1-2-6(4-3-5)8(12)10(15)16/h1-4,7-8H,11-12H2,(H,13,14)(H,15,16) |
Clé InChI |
CDYGVIKMGVMXSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)O)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)
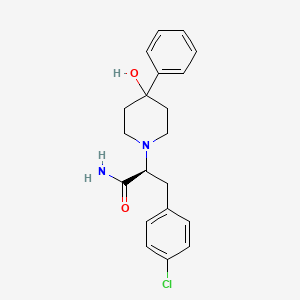
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
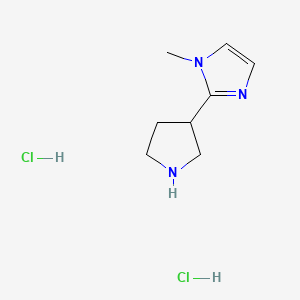
![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
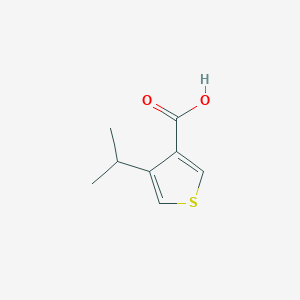

![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
